molecular formula C22H23ClN4O5 B10938613 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4-diethoxybenzyl)benzamide

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4-diethoxybenzyl)benzamide

Cat. No.: B10938613
M. Wt: 458.9 g/mol
InChI Key: OCWBHQUEJMCBMS-UHFFFAOYSA-N
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Description

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzamide is a complex organic compound featuring a pyrazole ring substituted with a chloro and nitro group, linked to a benzamide moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration and chlorination: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or phosphorus pentachloride.

    Benzylation: The chlorinated and nitrated pyrazole is then reacted with benzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: Finally, the benzylated pyrazole is coupled with 3,4-diethoxybenzylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, amines, thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: 4-[(4-Amino-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzamide.

    Substitution: 4-[(4-(Substituted amino)-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzamide.

    Oxidation: 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzoic acid.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of the pyrazole ring, which is known for its biological activity.

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It could serve as a probe to study the function of specific enzymes or receptors in biological systems.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with the synthesis of their cell walls or proteins. The molecular targets could include enzymes involved in these biosynthetic pathways, and the compound might exert its effects by binding to the active site of these enzymes and inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzamide: Lacks the nitro group, which could result in different biological activity.

    4-[(4-Nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzamide: Lacks the chloro group, which could affect its reactivity and binding properties.

    4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-dimethoxybenzyl)benzamide: Has methoxy groups instead of ethoxy groups, which could influence its solubility and interaction with biological targets.

Uniqueness

The presence of both chloro and nitro groups on the pyrazole ring, along with the diethoxybenzyl moiety, makes 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(3,4-diethoxybenzyl)benzamide unique

Properties

Molecular Formula

C22H23ClN4O5

Molecular Weight

458.9 g/mol

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(3,4-diethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H23ClN4O5/c1-3-31-19-10-7-16(11-20(19)32-4-2)12-24-22(28)17-8-5-15(6-9-17)13-26-14-18(23)21(25-26)27(29)30/h5-11,14H,3-4,12-13H2,1-2H3,(H,24,28)

InChI Key

OCWBHQUEJMCBMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)OCC

Origin of Product

United States

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